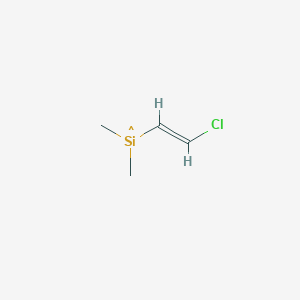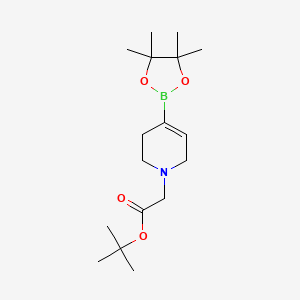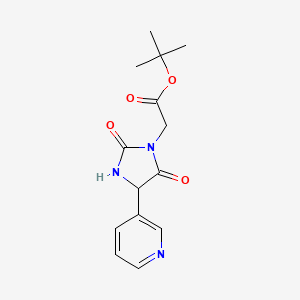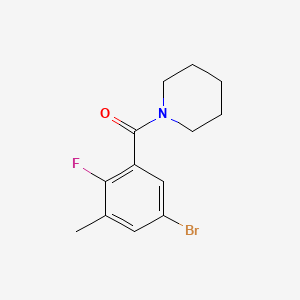
(5-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone is an organic compound with the molecular formula C13H15BrFNO It is a derivative of phenylmethanone, where the phenyl ring is substituted with bromine, fluorine, and methyl groups, and the methanone group is bonded to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluoro-3-methylbenzaldehyde and piperidine.
Reaction Conditions: The aldehyde is reacted with piperidine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications for further applications.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The methanone group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanones, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.
Aplicaciones Científicas De Investigación
(5-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Bromo-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone
- (5-Bromo-2-fluoro-3-chlorophenyl)(piperidin-1-yl)methanone
- (5-Bromo-2-fluoro-3-ethylphenyl)(piperidin-1-yl)methanone
Uniqueness
(5-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone is unique due to the specific combination of substituents on the phenyl ring and the presence of the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H15BrFNO |
|---|---|
Peso molecular |
300.17 g/mol |
Nombre IUPAC |
(5-bromo-2-fluoro-3-methylphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H15BrFNO/c1-9-7-10(14)8-11(12(9)15)13(17)16-5-3-2-4-6-16/h7-8H,2-6H2,1H3 |
Clave InChI |
KNDLILUYVYDPAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1F)C(=O)N2CCCCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


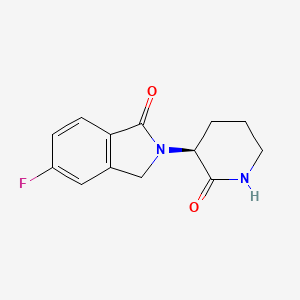
![(3AR,7AS)-1-Methyl-3-(pyridin-3-YL)hexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032711.png)
![6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B14032716.png)


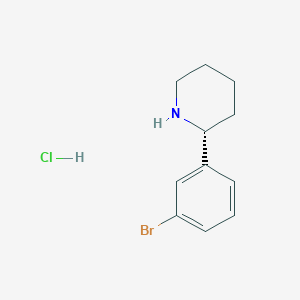

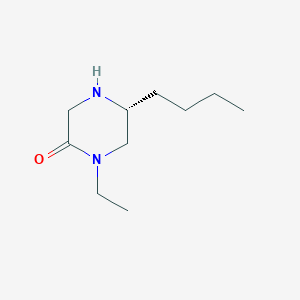
![cis-t-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14032733.png)

